molecular formula C19H19N3O5S B2663191 N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide CAS No. 898414-54-5

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide

Cat. No.: B2663191
CAS No.: 898414-54-5
M. Wt: 401.44
InChI Key: RNWJXWFYPRUIMA-UHFFFAOYSA-N
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Description

The compound “N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide” is a complex organic molecule. It contains several functional groups including a methoxyphenyl group, an oxadiazole ring, and a tosylpropanamide group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the functional groups present. For example, the oxadiazole ring might participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Properties such as solubility, melting point, boiling point, and stability could be predicted based on the functional groups present .

Scientific Research Applications

Pharmacological Potential and Toxicity Assessment

A study by Faheem (2018) focused on the computational and pharmacological evaluation of 1,3,4-oxadiazole and pyrazole derivatives. These compounds were assessed for their potential in tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The research highlighted the significant binding affinity and inhibitory effects of these compounds against various targets, suggesting their utility in medicinal chemistry and drug design (Faheem, 2018).

Anticancer Evaluation

T. Yakantham, R. Sreenivasulu, and R. Raju (2019) designed, synthesized, and evaluated a series of 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives for their anticancer activity. The compounds demonstrated good to moderate activity against various human cancer cell lines, indicating the potential of oxadiazole derivatives as anticancer agents (Yakantham, Sreenivasulu, & Raju, 2019).

Corrosion Inhibition

Research by Bentiss et al. (2002) investigated the efficiency of 2,5-bis(n-methoxyphenyl)-1,3,4-oxadiazoles as corrosion inhibitors for mild steel in acidic media. The study found these inhibitors to exhibit good corrosion inhibition efficiency, which could have implications for their application in protecting metals from corrosion (Bentiss, Traisnel, Chaibi, Mernari, Vezin, & Lagrenée, 2002).

Antimicrobial Activity

A study by Rai et al. (2010) synthesized and characterized novel {5-chloro-2-[(3-substitutedphenyl-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanones for their in-vitro antimicrobial activity. Among the synthesized compounds, specific derivatives exhibited significant activity against a range of bacterial strains, indicating their potential as antimicrobial agents (Rai, Narayanaswamy, Govender, Manuprasad, Shashikanth, & Arunachalam, 2010).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug or a biologically active compound, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific information, it’s hard to determine the safety and hazards associated with this compound. Generally, handling of chemical compounds requires appropriate safety measures to prevent exposure and reduce risk .

Future Directions

The future research directions would depend on the interest in this compound. If it shows promising biological activity, it could be further studied for potential therapeutic applications .

Properties

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-13-6-8-16(9-7-13)28(24,25)11-10-17(23)20-19-22-21-18(27-19)14-4-3-5-15(12-14)26-2/h3-9,12H,10-11H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWJXWFYPRUIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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